

Part 1: YM-1 (Chil3), the Murine Chitinase-like Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-1

Cat. No.: B1493408

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YM-1, also known as Chitinase-like protein 3 (Chil3), is a secreted protein expressed by alternatively activated macrophages and neutrophils in rodents. It is a member of the chitinase-like protein (CLP) family and, despite its structural similarity to chitinases, lacks enzymatic activity. **YM-1** is a key marker for M2 macrophages and is involved in various inflammatory and immune responses.

Chemical Structure and Properties

The crystal structure of **YM-1** has been determined at a resolution of 1.31 Å. It is a monomeric protein with a total molecular weight of approximately 42.37 kDa. The structure consists of 373 modeled residues and a total atom count of 3,485. A more recent analysis of recombinant **YM-1** crystals determined a molecular weight of 44.54 kDa with 373 modeled residues.

Table 1: Structural Properties of Murine **YM-1** Protein

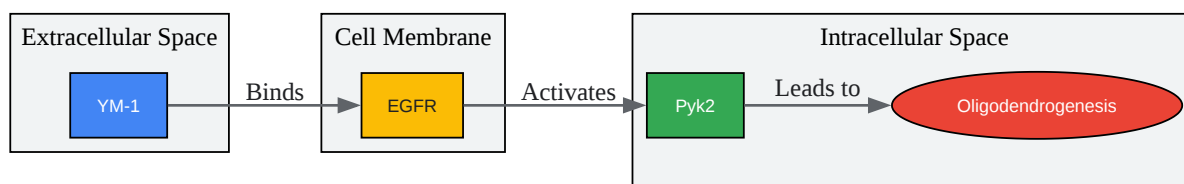
Property	Value (PDB ID: 1VF8)	Value (PDB ID: 8P8Q)
Total Structure Weight	42.37 kDa	44.54 kDa
Atom Count	3,485	3,220
Modeled Residue Count	373	373
Deposited Residue Count	377	396
Unique Protein Chains	1	1
Resolution (X-ray)	1.31 Å	1.79 Å

Biological Function and Signaling Pathways

YM-1 plays a significant role in type 2 immunity and inflammatory diseases. It is induced by the cytokines IL-4 and IL-13 via the STAT6 signaling pathway. In the central nervous system, **YM-1** has been proposed to bind to the epidermal growth factor receptor (EGFR) on neural stem cells, activating the **YM-1**-EGFR-Pyk2 pathway and promoting oligodendrogenesis.

In allergic lung inflammation, crystalline **YM-1**, but not the soluble form, can act as a type 2 immune adjuvant, stimulating innate and adaptive immunity by triggering dendritic cells (DCs).

A proposed signaling pathway for **YM-1** in the central nervous system is depicted below.



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YM-1-EGFR-Pyk2 signaling pathway in the CNS.

Experimental Protocols

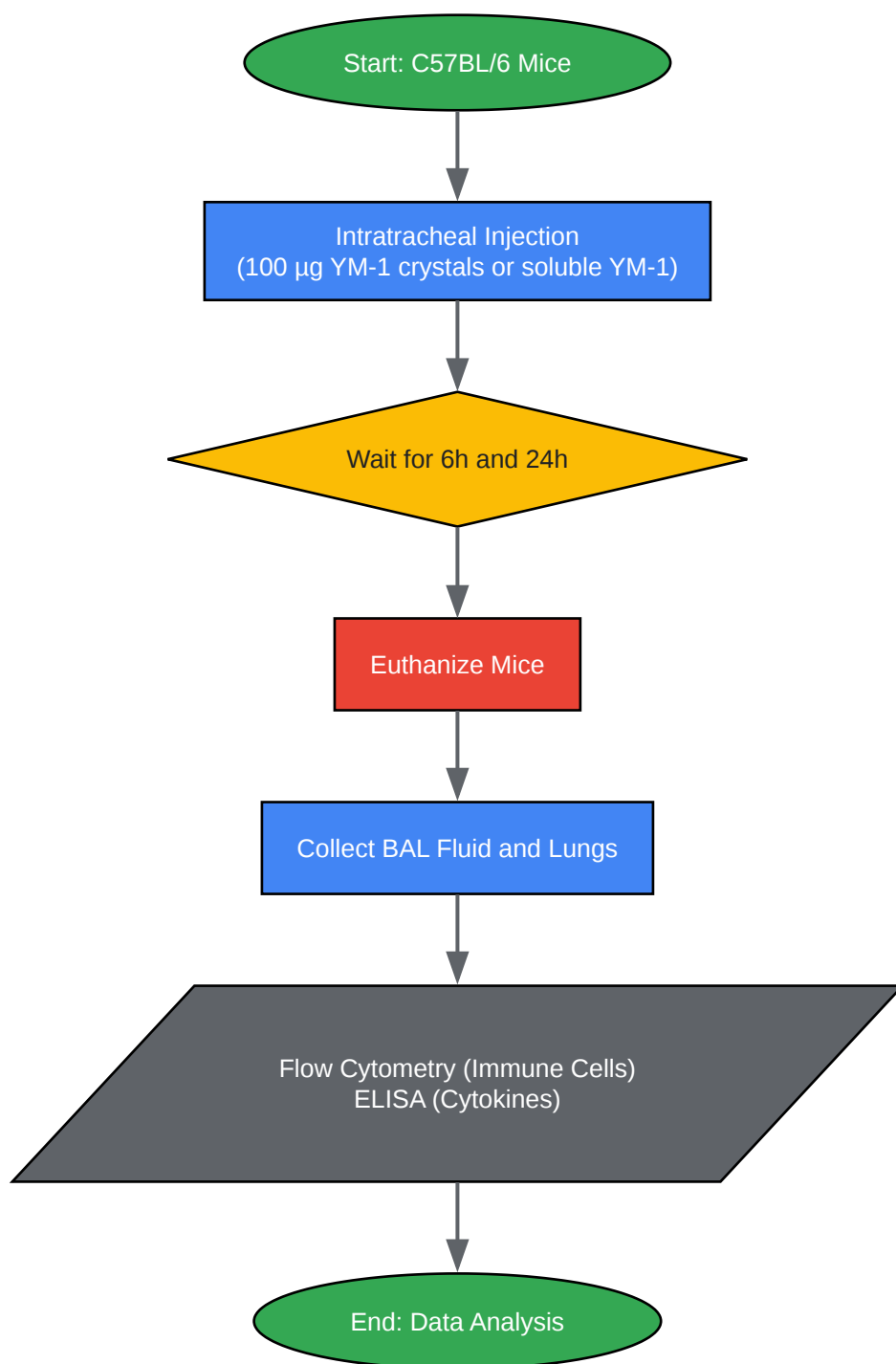
A detailed protocol for the production of recombinant **YM-1** is available and involves the following key steps:

- **Gene Synthesis and Transfection:** A synthetic, codon-optimized DNA sequence for murine **YM-1** is transfected into FreeStyle 293-F cells using linear polyethylenimine (PEI).
- **Protein Collection and Purification:** The conditioned medium containing the secreted **YM-1** protein is collected four days post-transfection. The protein is then purified using Q Sepharose anion exchange chromatography followed by size-exclusion chromatography.
- **Crystallization:** Recombinant **YM-1** is crystallized using the vapor diffusion sitting drop method with a mother liquor containing 0.1 M sodium cacodylate (pH 6.5) and 1.4 M sodium acetate.

To study the innate immune response to **YM-1**, the following experimental workflow is employed:

- **Animal Model:** Wild-type C57BL/6 mice are used.
- **Administration:** Mice are intratracheally (i.t.) injected with 100 µg of **YM-1** crystals or 100 µg of soluble **YM-1** in 80 µl of PBS.
- **Sample Collection:** At 6 and 24 hours post-injection, mice are euthanized, and bronchoalveolar lavage (BAL) fluid and lungs are collected for analysis.
- **Analysis:** Immune cell influx in the lungs is analyzed by flow cytometry. Cytokine levels (e.g., IL-6, TNFα, IL-1β, IL-33) in BAL fluid and lung tissue are measured by ELISA.

The workflow for this in vivo experiment is illustrated below.



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Experimental workflow for in vivo innate immune response analysis.

Part 2: YM-1, the Small Molecule Hsp70 Inhibitor

YM-1 (also known as YM-01) is a synthetic, orally active small molecule that functions as an allosteric inhibitor of Heat shock protein 70 (Hsp70). It is an analog of MKT-077 and has demonstrated anti-cancer activity.

Chemical Structure and Formula

The chemical formula for **YM-1** is C₂₀H₂₀CIN₃OS₂. Its systematic name is 2-((Z)-((E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride.

Table 2: Chemical Properties of **YM-1** Small Molecule

Property	Value
Chemical Formula	C ₂₀ H ₂₀ CIN ₃ OS ₂
Molecular Weight	417.97 g/mol
CAS Number	409086-68-6
Appearance	Brown to reddish-brown solid
SMILES	CN(C1=CC=CC=C1S/2)C2=C3C(N(CC)/C(S\3)=C/C4=--INVALID-LINK--C=CC=C4)=O
Alternative Names	YM-01, YM01, Heat Shock 70 kDa Protein Activator, Hsp70 Chemical Co-Chaperone

A tosylate salt of **YM-1** has also been described with the chemical formula C₂₇H₂₇N₃O₄S₃ and a molar mass of 553.71 g/mol .

Biological Activity and Quantitative Data

YM-1 binds to the nucleotide-binding domain of Hsp70, adjacent to the ATP/ADP binding pocket, and converts Hsp70 to its tight-affinity conformation. This action inhibits the J-domain-stimulated ATP turnover rate and blocks the interaction between Hsc70 and BAG1.

The biological effects of **YM-1** have been quantified in several studies:

Table 3: Quantitative Biological Data for **YM-1** Small Molecule

Parameter	Cell Line / System	Concentration / Value	Effect
Hsp70 Binding Efficacy (IC50)	In vitro	8.2 μ M	Converts Hsp70 to its tight-affinity conformation.
Induction of Cell Death	HeLa cells	5 and 10 μ M (24 and 48 hours)	Induces apoptosis.
Growth Arrest	hTERT-RPE1 cells	5 and 10 μ M (24 and 48 hours)	Arrests cell growth.
Protein Regulation	HeLa cells	10 μ M (48 hours)	Up-regulates p53 and p21; down-regulates FoxM1 and survivin.
nNOS Ubiquitination	Not specified	0.1, 0.5, and 1 μ M (24 hours)	Promotes ubiquitination of neuronal nitric oxide synthase.
Reduction of Tau Levels	HeLa, neuroblastoma, primary neurons	Low micromolar (EC50)	Reduces levels of endogenous and overexpressed tau protein.
Anti-cancer Activity (EC50)	Various cancer cell lines	Low micromolar	Exhibits cytotoxic effects.

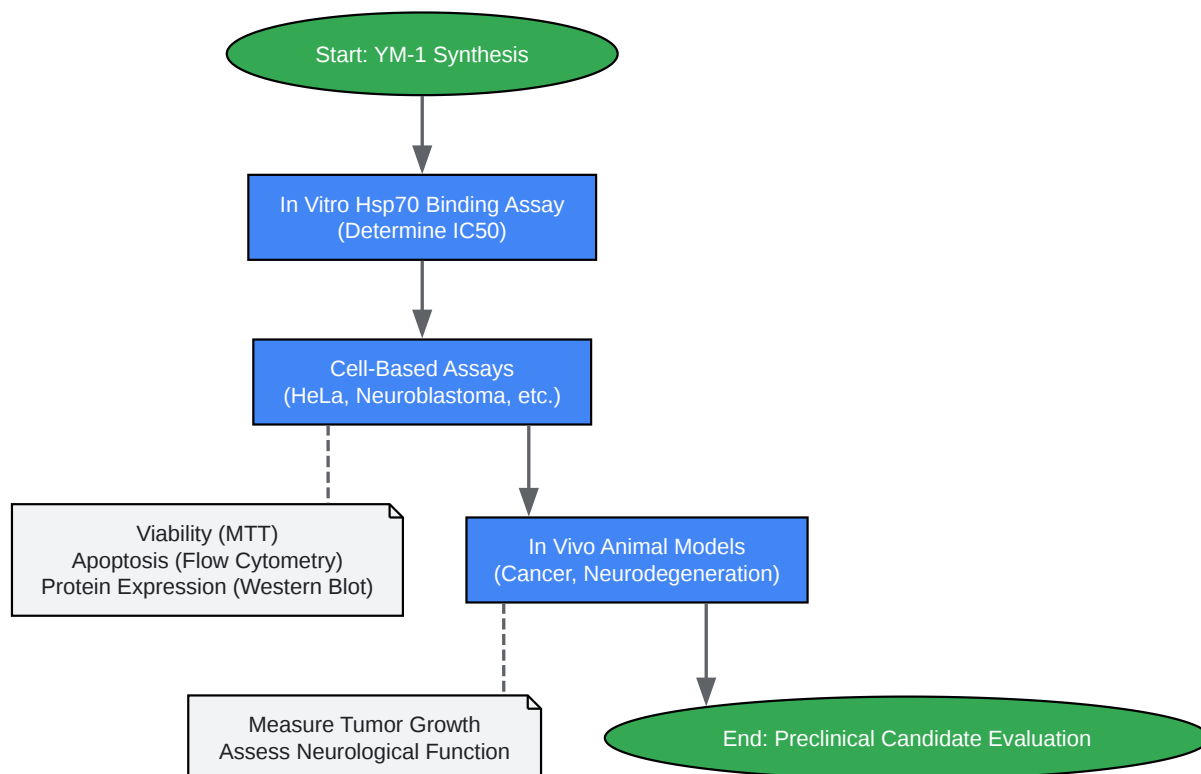
Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro/in vivo testing of the **YM-1** small molecule are not extensively described in the provided search results. However, typical experiments to assess its activity would include:

- In Vitro Hsp70 Binding Assay:** To determine the IC50 value, various concentrations of **YM-1** would be incubated with purified Hsp70, and the binding affinity would be measured using techniques such as fluorescence polarization or surface plasmon resonance.

- **Cell Viability and Apoptosis Assays:** Cancer cell lines (e.g., HeLa) would be treated with a range of **YM-1** concentrations. Cell viability could be assessed using an MTT or similar assay, while apoptosis could be measured by flow cytometry using Annexin V/propidium iodide staining.
- **Western Blot Analysis:** To investigate the effect on protein expression, cells treated with **YM-1** would be lysed, and protein levels of p53, p21, FoxM1, survivin, and tau would be quantified by Western blotting.
- **In Vivo Efficacy Studies:** In animal models of cancer or neurodegenerative disease, **YM-1** would be administered orally, and tumor growth or neurological function would be monitored over time.

A logical workflow for the preclinical evaluation of the **YM-1** small molecule is presented below.



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Logical workflow for the preclinical evaluation of **YM-1** inhibitor.

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Phone: (601) 213-4426
Email: info@benchchem.com